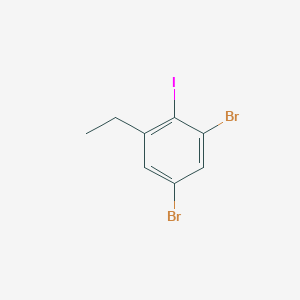

1,5-Dibromo-3-ethyl-2-iodobenzene

Description

The exact mass of the compound this compound is 389.79387 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-3-ethyl-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2I/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFJAYNKMFGPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dibromo-3-ethyl-2-iodobenzene

CAS Number: 1160573-80-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dibromo-3-ethyl-2-iodobenzene, a halogenated aromatic compound. Due to the limited availability of specific experimental data for this particular molecule, this guide leverages information from structurally related compounds to provide a predictive profile and potential experimental frameworks. This document is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this and similar polyhalogenated benzene derivatives.

Chemical Identity and Properties

| Property | 1,3-Dibromo-5-iodobenzene | 1-Bromo-2-iodobenzene | 1-Ethyl-2-iodobenzene |

| CAS Number | 19752-57-9 | 583-55-1 | 18282-40-1 |

| Molecular Formula | C₆H₃Br₂I | C₆H₄BrI | C₈H₉I |

| Molecular Weight | 361.80 g/mol | 282.90 g/mol | 232.06 g/mol |

| Appearance | Solid | Liquid | - |

| Boiling Point | - | - | - |

| Melting Point | - | - | - |

| Density | - | - | - |

Data for related compounds is provided for estimation purposes. Experimental determination is required for precise values of this compound.

Postulated Synthesis Protocol

A plausible synthetic route to this compound can be designed based on established methodologies for the halogenation of substituted benzenes. A common approach involves the electrophilic aromatic substitution of an appropriately substituted precursor. Given the substitution pattern, a multi-step synthesis is likely required. A generalized workflow is proposed below.

Hypothetical Synthetic Pathway:

A potential synthetic route could start from a readily available ethylbenzene derivative, followed by sequential bromination and iodination reactions. The directing effects of the substituents at each step are crucial for achieving the desired 1,2,3,5-substitution pattern.

Figure 1. A potential synthetic pathway for this compound.

Detailed Experimental Steps (Hypothetical):

-

Diazotization of 3-Bromo-5-ethylaniline:

-

Dissolve 3-bromo-5-ethylaniline in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

-

Stir the resulting diazonium salt solution for a short period.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion, observed by the cessation of nitrogen gas evolution.

-

Extract the product, 1,5-dibromo-3-ethylbenzene, with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

-

Iodination:

-

Dissolve the purified 1,5-dibromo-3-ethylbenzene in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.

-

Add iodine and an oxidizing agent, such as iodic acid or nitric acid, to the solution.

-

Heat the reaction mixture to facilitate the electrophilic iodination at the position ortho to the iodine and meta to the bromine atoms.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer to remove residual acid and iodine.

-

Dry the organic layer and remove the solvent to yield the crude product.

-

Purify the final compound, this compound, by a suitable method such as recrystallization or column chromatography.

-

Potential Applications in Research and Drug Development

Polyhalogenated aromatic compounds are valuable building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The distinct reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions.

Potential Experimental Workflow: Cross-Coupling Reactions

This compound could serve as a versatile substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. The higher reactivity of the C-I bond typically allows for selective reaction at this position, leaving the C-Br bonds available for subsequent transformations.

Figure 2. Potential cross-coupling reactions utilizing this compound.

This selective functionalization is a powerful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials. The ethyl group also provides a handle for further modification or can influence the steric and electronic properties of the resulting products.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for similar halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Halogenated organic compounds can be irritants to the skin, eyes, and respiratory tract. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. While specific experimental data is scarce, this guide provides a framework for its synthesis and potential applications based on the well-established chemistry of related polyhalogenated aromatic compounds. Further experimental investigation is necessary to fully characterize its properties and explore its utility in research and development.

An In-depth Technical Guide to the Chemical Properties of 1,5-Dibromo-3-ethyl-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

1,5-Dibromo-3-ethyl-2-iodobenzene is a polyhalogenated aromatic compound. Its chemical behavior is dictated by the interplay of the inductive and resonance effects of the halogen substituents and the activating effect of the ethyl group on the benzene ring.

Physical and Chemical Data

The following table summarizes the estimated physical and chemical properties of this compound. These values are extrapolated from data for related compounds such as 1,3-dibromo-5-iodobenzene and other halogenated ethylbenzenes.

| Property | Estimated Value | Notes |

| Molecular Formula | C₈H₇Br₂I | Based on structural components. |

| Molecular Weight | 417.85 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar polyhalogenated benzenes. |

| Boiling Point | > 300 °C | Expected to be high due to the high molecular weight and halogen substituents. |

| Melting Point | Not available | Likely to be in the range of room temperature to slightly elevated temperatures. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, diethyl ether, toluene). | Typical for non-polar aromatic compounds. |

| Density | > 2 g/cm³ | Halogenated compounds are significantly denser than water. |

Synthesis and Reactivity

A plausible synthetic route for this compound could start from a readily available substituted aniline. A potential pathway is outlined below.

Proposed Synthetic Pathway

Caption: Proposed Sandmeyer-type reaction for the synthesis of this compound.

Reactivity

The reactivity of the benzene ring is influenced by the directing effects of the substituents. The ethyl group is an ortho-, para-director and an activating group. The bromine and iodine atoms are ortho-, para-directors but are deactivating due to their strong inductive electron-withdrawing effect.

-

Electrophilic Aromatic Substitution: Further substitution on the ring is possible, though the deactivating effect of the halogens will require harsh reaction conditions. The position of substitution will be directed by the combined effects of all substituents.

-

Metal-Halogen Exchange: The carbon-iodine bond is the weakest among the carbon-halogen bonds present, making it the most likely site for metal-halogen exchange reactions, for example, with organolithium reagents. This can be a useful strategy for further functionalization.

-

Cross-Coupling Reactions: The bromo and iodo substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key reactions that could be involved in the synthesis and further modification of this compound.

Diazotization and Iodination (Sandmeyer-type Reaction)

This protocol outlines the conversion of a substituted aniline to the corresponding iodo-compound.

Caption: A generalized experimental workflow for a Sandmeyer-type iodination reaction.

Methodology:

-

Diazotization: The starting aniline is dissolved in a cooled aqueous acid solution (e.g., hydrochloric acid). A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Iodination: The freshly prepared diazonium salt solution is added portion-wise to a solution of potassium iodide in water. The reaction is often accompanied by the evolution of nitrogen gas. The mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

Workup and Purification: The reaction mixture is extracted with a suitable organic solvent. The organic layer is washed to remove any remaining iodine and then dried. The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method such as column chromatography or distillation.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound is currently available. The following table provides predicted chemical shifts and key spectral features based on the analysis of similar compounds.

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons: Two singlets or two doublets with very small coupling constants in the range of δ 7.0-8.0 ppm.- Ethyl group: A quartet around δ 2.5-3.0 ppm (CH₂) and a triplet around δ 1.2-1.5 ppm (CH₃). |

| ¹³C NMR | - Aromatic carbons: Six signals in the aromatic region (δ 110-150 ppm). Carbons attached to halogens will show characteristic shifts (C-I being the most upfield, followed by C-Br).- Ethyl group: Two signals in the aliphatic region (δ 15-30 ppm). |

| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z corresponding to the molecular weight (417.85 for C₈H₇⁷⁹Br₂¹²⁷I).- Characteristic isotopic pattern due to the presence of two bromine atoms (¹:²:¹ ratio for M, M+2, M+4).- Fragmentation pattern would likely involve the loss of halogens and the ethyl group. |

| Infrared (IR) | - C-H stretching (aromatic): ~3050-3100 cm⁻¹.- C-H stretching (aliphatic): ~2850-2970 cm⁻¹.- C=C stretching (aromatic): ~1450-1600 cm⁻¹.- C-Br stretching: ~500-650 cm⁻¹.- C-I stretching: ~480-600 cm⁻¹. |

Safety and Handling

Polyhalogenated aromatic compounds should be handled with care, assuming they are potentially toxic and irritant.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: May cause skin and eye irritation. May be harmful if inhaled or swallowed.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

This technical guide provides a theoretical framework for understanding the chemical properties of this compound. All information presented should be used as a starting point for further experimental investigation.

Synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene via Electrophilic Aromatic Substitution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis of the novel polysubstituted aromatic compound, 1,5-Dibromo-3-ethyl-2-iodobenzene. The synthetic strategy is centered around a series of electrophilic aromatic substitution reactions, beginning with the commercially available starting material, acetophenone. This document provides a detailed logical framework for the synthesis, including proposed experimental protocols and a summary of expected quantitative data.

Synthetic Strategy Overview

The synthesis of this compound is designed as a three-step process. The retrosynthetic analysis indicates that the target molecule can be obtained from the iodination of 1,3-dibromo-5-ethylbenzene. This intermediate, in turn, can be synthesized by the reduction of 3,5-dibromoacetophenone. The synthesis of 3,5-dibromoacetophenone is proposed to proceed via the direct dibromination of acetophenone. The acetyl group is strategically employed as a meta-director to facilitate the desired 1,3-dibromination pattern on the benzene ring. Following the bromination, the acetyl group is reduced to an ethyl group, and finally, the iodine atom is introduced at the sterically hindered but electronically activated position ortho to the ethyl group.

An In-depth Technical Guide to the Iodination of 1,5-Dibromo-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for the iodination of 1,5-dibromo-3-ethylbenzene, a key transformation for the introduction of an iodine moiety onto a substituted benzene ring. The presence of both activating (ethyl) and deactivating (bromo) groups on the aromatic core presents unique challenges and opportunities for regioselective synthesis. This document outlines two primary approaches: direct electrophilic iodination and a multi-step indirect method involving a Sandmeyer reaction. Detailed experimental protocols, data presentation in tabular format, and process diagrams are provided to facilitate practical application in a research and development setting.

Theoretical Considerations: Regioselectivity

The substitution pattern of 1,5-dibromo-3-ethylbenzene dictates the probable site of electrophilic iodination. The ethyl group is an activating ortho-, para-director, while the bromine atoms are deactivating ortho-, para-directors. The directing effects of these substituents are summarized below:

-

Ethyl group (at C3): Activates and directs to positions C2, C4, and C6.

-

Bromo groups (at C1 and C5): Deactivate and direct to positions C2, C4, C6 (for the C1 bromine) and C2, C4, C6 (for the C5 bromine).

Considering that positions C1 and C5 are already substituted, the sterically less hindered and electronically favorable position for iodination is C2 . This position is ortho to the activating ethyl group and meta to both deactivating bromine atoms, making it the most likely product of electrophilic aromatic substitution.

Synthetic Approaches

Two principal methodologies are proposed for the synthesis of 1,5-dibromo-2-iodo-3-ethylbenzene:

-

Method A: Direct Electrophilic Iodination. This approach involves the direct reaction of 1,5-dibromo-3-ethylbenzene with an electrophilic iodine source. Due to the deactivating nature of the bromine atoms, strong activating conditions are generally required.

-

Method B: Indirect Iodination via Sandmeyer Reaction. This multi-step route involves the synthesis of an aniline precursor, 2,6-dibromo-4-ethylaniline, followed by diazotization and subsequent displacement of the diazonium group with iodide.

The choice between these methods will depend on factors such as substrate availability, desired purity, and scalability.

Data Presentation: Reagents and Conditions

The following tables summarize the key quantitative data for the proposed synthetic routes.

Table 1: Reagents and Conditions for Direct Electrophilic Iodination (Method A)

| Reagent System | Oxidizing/Activating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| I₂ / HIO₄ | Periodic Acid | Acetic Acid / H₂SO₄ | 25 - 70 | 12 - 48 | 60 - 85 |

| N-Iodosuccinimide (NIS) | H₂SO₄ or Trifluoroacetic Acid | Dichloromethane or Acetonitrile | 0 - 25 | 2 - 16 | 70 - 90 |

| I₂ / NaIO₃ | Sodium Iodate | Acetic Acid / H₂SO₄ | 25 - 80 | 8 - 24 | 65 - 80 |

Table 2: Reagents and Conditions for Indirect Iodination via Sandmeyer Reaction (Method B)

| Step | Reagents | Solvent | Temperature (°C) |

| 1. Diazotization | 2,6-dibromo-4-ethylaniline, NaNO₂, H₂SO₄/H₂O | Water | 0 - 5 |

| 2. Iodination | Potassium Iodide (KI) | Water | 0 - 25 |

Experimental Protocols

Method A: Direct Electrophilic Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from general procedures for the iodination of deactivated arenes.[1][2]

Materials:

-

1,5-dibromo-3-ethylbenzene

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 1,5-dibromo-3-ethylbenzene (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol of substrate) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq.) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate.

-

Stir until the color of iodine disappears.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1,5-dibromo-2-iodo-3-ethylbenzene.

Method B: Indirect Iodination via Sandmeyer Reaction

This method relies on the commercially available 2,6-dibromo-4-ethylaniline.[3][4]

Step 1: Diazotization of 2,6-dibromo-4-ethylaniline

Materials:

-

2,6-dibromo-4-ethylaniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Deionized water

-

Ice

Procedure:

-

In a beaker, slowly add concentrated sulfuric acid (2.5 eq.) to deionized water (10 mL per mmol of aniline) while cooling in an ice bath.

-

To this cold acid solution, add 2,6-dibromo-4-ethylaniline (1.0 eq.) portion-wise with stirring, maintaining the temperature between 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly between 0-5 °C. Stir for an additional 30 minutes at this temperature. The resulting solution contains the diazonium salt.

Step 2: Iodination

Materials:

-

Diazonium salt solution from Step 1

-

Potassium Iodide (KI)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a separate flask, dissolve potassium iodide (1.5 eq.) in a minimal amount of deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (2 x 15 mL) to remove any residual iodine, followed by brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield 1,5-dibromo-2-iodo-3-ethylbenzene.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Direct Electrophilic Iodination Pathway.

References

An In-depth Technical Guide to the Sandmeyer Reaction for the Synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sandmeyer reaction for the synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene, a key intermediate in various synthetic applications. This document details the underlying chemistry, provides a plausible experimental protocol, and presents the reaction pathway and workflow in a clear, visual format.

Introduction to the Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used chemical process for the transformation of a primary aromatic amine into a variety of functional groups via an aryl diazonium salt intermediate.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone of aromatic chemistry, enabling the synthesis of compounds that are often difficult to prepare by other means. The reaction typically involves two main steps: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile.

For the synthesis of aryl iodides, a variation of the classical Sandmeyer reaction is employed. While many Sandmeyer reactions utilize a copper(I) salt as a catalyst, the introduction of an iodine substituent is typically achieved by treating the aryl diazonium salt with a solution of potassium iodide, and this process does not necessarily require a copper catalyst.[2][3]

This guide focuses on the application of this reaction to synthesize this compound from 2,6-dibromo-4-ethylaniline.

Reaction Pathway and Mechanism

The synthesis of this compound from 2,6-dibromo-4-ethylaniline proceeds through a two-step sequence:

-

Diazotization: The primary aromatic amine, 2,6-dibromo-4-ethylaniline, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as sulfuric acid (H₂SO₄). This reaction, carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, results in the formation of the 2,6-dibromo-4-ethylbenzenediazonium salt.

-

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), a very stable leaving group, to yield the final product, this compound.

The overall reaction is depicted in the following pathway diagram:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound, based on general procedures for Sandmeyer iodinations of substituted anilines.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Source |

| 2,6-Dibromo-4-ethylaniline | 278.98 | ≥95% | Commercially available |

| Sodium Nitrite (NaNO₂) | 69.00 | ≥97% | Standard supplier |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 95-98% | Standard supplier |

| Potassium Iodide (KI) | 166.00 | ≥99% | Standard supplier |

| Diethyl Ether (Et₂O) | 74.12 | Anhydrous | Standard supplier |

| Sodium Bicarbonate (NaHCO₃), saturated solution | 84.01 | - | Prepared in-house |

| Sodium Thiosulfate (Na₂S₂O₃), 10% solution | 158.11 | - | Prepared in-house |

| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | - | Standard supplier |

| Deionized Water | 18.02 | - | In-house |

Step-by-Step Procedure

Step 1: Diazotization of 2,6-Dibromo-4-ethylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,6-dibromo-4-ethylaniline (1.0 eq).

-

Add a mixture of concentrated sulfuric acid (2.5-3.0 eq) and deionized water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1-1.2 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (1.5-2.0 eq) in deionized water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with stirring. A vigorous evolution of nitrogen gas will be observed.

-

After the initial effervescence subsides, gently warm the reaction mixture to room temperature and then to 40-50 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume).

-

Combine the organic extracts and wash them successively with a 10% sodium thiosulfate solution (to remove any residual iodine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.

Quantitative Data

The following table summarizes the typical molar equivalents and expected yield for this reaction, based on similar transformations reported in the literature.

| Reactant/Product | Molar Equivalents | Notes |

| 2,6-Dibromo-4-ethylaniline | 1.0 | Starting material |

| Sodium Nitrite | 1.1 - 1.2 | Slight excess to ensure complete diazotization |

| Sulfuric Acid | 2.5 - 3.0 | Provides the acidic medium and protonates the nitrous acid precursor |

| Potassium Iodide | 1.5 - 2.0 | Serves as the iodide source |

| This compound | - | Expected Yield: 60-75% |

Note: The yield is an estimate based on analogous reactions and may vary depending on the specific reaction conditions and purification efficiency.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Diazonium salts can be explosive when isolated and dry. Therefore, they should always be prepared in solution and used immediately.

-

The reaction is exothermic and requires careful temperature control, especially during the addition of sodium nitrite.

-

Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethyl ether is highly flammable. All operations involving diethyl ether should be performed in a well-ventilated fume hood, away from ignition sources.

-

Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

The Sandmeyer reaction provides an effective method for the synthesis of this compound from 2,6-dibromo-4-ethylaniline. Careful control of the reaction conditions, particularly temperature during the diazotization step, is crucial for achieving a good yield and ensuring the safety of the procedure. The protocol outlined in this guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

In-Depth Technical Guide: 1,5-Dibromo-3-ethyl-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and physicochemical properties of 1,5-Dibromo-3-ethyl-2-iodobenzene (CAS No. 1160573-80-7). Due to the limited availability of experimental data, this document incorporates predicted values from computational models to offer as complete a profile as possible for research and development applications.

Chemical Identity and Properties

This compound is a halogenated aromatic compound with the molecular formula C₈H₇Br₂I. Its structure features a benzene ring substituted with two bromine atoms, one iodine atom, and one ethyl group.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1160573-80-7 | Safety Data Sheet |

| Molecular Formula | C₈H₇Br₂I | Safety Data Sheet |

| Molecular Weight | 417.85 g/mol | Calculated |

| Appearance | No data available | - |

| Melting Point | Predicted: 50-90 °C | Computational Prediction |

| Boiling Point | Predicted: 330-370 °C | Computational Prediction |

| Density | Predicted: 2.2-2.4 g/cm³ | Computational Prediction |

| Solubility in Water | No data available (Expected to be low) | Safety Data Sheet |

Safety and Hazard Information

As with any chemical compound, this compound should be handled with care in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE). The available Safety Data Sheet (SDS) indicates a lack of specific toxicological data. Therefore, it is prudent to treat this compound as potentially hazardous.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. (Predicted) | P264, P270, P301+P312, P501 |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. (Predicted) | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. (Predicted) | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. (Predicted) | P261, P271, P304+P340, P312, P403+P233, P501 |

Note: Hazard statements and precautionary measures are based on predictions for structurally similar compounds and should be treated as a guideline in the absence of experimental data.

First Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Experimental Protocols

General Analytical Methods for Halogenated Benzenes

While a specific analytical method for this compound has not been documented in publicly available literature, general methods for halogenated benzenes can be adapted. These typically involve chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and highly effective method for the separation and identification of halogenated organic compounds.[1] A non-polar or mid-polarity capillary column would likely be suitable for separation. The mass spectrometer allows for confirmation of the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) can also be used for the analysis of halogenated aromatic compounds.[2] UV detection is typically employed.[2]

Conceptual Synthesis Pathway

Biological Activity and Drug Development Applications

There is currently no publicly available information detailing the biological activity, signaling pathways, or specific applications of this compound in drug development. Halogenated benzene derivatives are a broad class of compounds with diverse biological activities, and as such, this molecule could be of interest as a scaffold or intermediate in medicinal chemistry. Further research is required to elucidate any potential therapeutic applications.

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not allow it to enter the environment.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole basis for safety and handling decisions. Researchers should always consult the most up-to-date SDS from the supplier and conduct a thorough risk assessment before using this chemical.

References

An In-depth Technical Guide to Handling 1,5-Dibromo-3-ethyl-2-iodobenzene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive handling precautions for 1,5-Dibromo-3-ethyl-2-iodobenzene (CAS No. 1160573-80-7), a polyhalogenated aromatic compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety and handling information from structurally similar chemicals. Researchers should handle this compound with the utmost care, assuming it possesses similar or greater hazards than its analogues.

Hazard Identification and Classification

Based on the hazard classifications of similar bromo- and iodo-substituted benzene derivatives, this compound is anticipated to be classified as follows:

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[1][2][3]

Pictogram:

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.[1][2]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Physicochemical Data of Structurally Similar Compounds

The following table summarizes key physicochemical properties of related halogenated benzenes to provide an estimate of the expected properties of this compound.

| Property | 1-Bromo-3-iodobenzene | 1-Bromo-4-iodobenzene | 1,3-Dibromo-5-iodobenzene |

| CAS Number | 591-18-4 | 589-87-7 | 19752-57-9 |

| Molecular Formula | C₆H₄BrI | C₆H₄BrI | C₆H₃Br₂I |

| Molecular Weight | 282.90 g/mol | 282.90 g/mol | 361.80 g/mol [4] |

| Appearance | Light yellow liquid | Off-white to yellow crystalline solid | White needles |

| Boiling Point | 257 °C | 251-252 °C | 302.7 °C (Predicted)[5] |

| Melting Point | -9 °C | 91-92 °C | 122.5-123.5 °C[5] |

| Solubility | Insoluble in water | Insoluble in water | Insoluble in water |

Experimental Protocols: Safe Handling and Use

The following protocols are generalized for handling polyhalogenated aromatic compounds and should be adapted to specific experimental needs in a properly equipped laboratory.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the substance to determine the appropriate PPE.

Caption: Required Personal Protective Equipment for handling the compound.

3.2. Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

-

Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.[1]

3.3. General Handling Workflow

The following diagram outlines a safe workflow for handling this compound.

Caption: A generalized workflow for the safe handling of the compound.

First-Aid Measures

These measures are based on the expected hazards and should be administered by trained personnel while seeking immediate medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill and Leak Procedures

-

Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6] Place the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Alert emergency personnel. Prevent the spill from entering drains or waterways.[6]

-

Ventilation: Ensure adequate ventilation during cleanup.

-

Personal Protection: Wear appropriate PPE, including a respirator, during cleanup.

Storage and Disposal

6.1. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

Protect from direct sunlight.[1]

6.2. Disposal

-

Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste.

-

Do not allow the chemical to enter drains or the environment.[2]

-

Contaminated materials (e.g., gloves, absorbent paper) should be placed in a sealed, labeled hazardous waste container.

Toxicological Information

No specific toxicological data for this compound is currently available. However, based on similar compounds, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin. Chronic exposure may lead to organ damage. Halogenated aromatic compounds can persist in the environment and may bioaccumulate.

This technical guide is intended for informational purposes only and should not be a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date safety information and exercise caution when handling any chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 1,3-Dibromo-5-iodobenzene | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 1,5-Dibromo-3-ethyl-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility profile of 1,5-Dibromo-3-ethyl-2-iodobenzene (CAS No. 1160573-80-7). Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting its solubility based on its molecular structure and the known properties of analogous compounds. Furthermore, it supplies detailed experimental protocols for researchers to determine precise solubility values.

Introduction and Physicochemical Profile

This compound is a polyhalogenated aromatic hydrocarbon. Its structure, characterized by a benzene ring substituted with two bromine atoms, one iodine atom, and an ethyl group, renders it a nonpolar and hydrophobic molecule. The fundamental principle of "like dissolves like" dictates that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds dissolve in polar solvents[1][2][3]. Organic halides are generally insoluble in water but soluble in common organic solvents[4][5].

Compound Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇Br₂I

-

Molecular Weight: 409.85 g/mol (calculated)

-

Predicted Nature: Solid at room temperature, highly nonpolar, lipophilic.

Predicted Solubility Profile

Based on its heavily halogenated and nonpolar aromatic structure, this compound is expected to exhibit poor solubility in polar solvents like water and high solubility in nonpolar organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aqueous | Water | Insoluble | The molecule is large, nonpolar, and cannot form hydrogen bonds with water. Breaking the existing hydrogen bonds in water would be energetically unfavorable[6][7]. |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Sparingly Soluble | While these solvents have some polarity, their hydrocarbon portions can interact with the solute. Recrystallization of similar compounds from ethanol suggests low solubility at room temperature[8]. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can dissolve a range of compounds. Solubility is expected to be good due to dipole-induced dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Very Soluble | The aromatic nature of the solvent and solute allows for strong van der Waals forces and π-stacking interactions, leading to high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | As nonpolar solvents, they will effectively solvate the nonpolar solute through London dispersion forces[7]. |

| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | The similar polarities and dispersion forces between the halogenated solvent and solute lead to excellent solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Soluble | These are common, relatively nonpolar organic solvents that effectively dissolve a wide range of organic compounds, including aryl halides[9][10]. |

Solubility Data of Analogous Compounds

To support the predictions, the table below presents solubility information for structurally related compounds.

Table 2: Experimental Data and Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Solubility/Property Data |

| Iodobenzene | C₆H₅I | 204.01 | Insoluble in water[11]. Log Kow = 3.25, indicating high lipophilicity[11]. |

| 1,3-Dibromo-5-iodobenzene | C₆H₃Br₂I | 361.80 | Recrystallized from ethanol, indicating it is soluble in hot ethanol but less so in cold[8]. |

| 1,3-Dibromo-2-iodobenzene | C₆H₃Br₂I | 361.80 | Described as a solid with a storage temperature of 2-8°C, suggesting it is a solid at room temperature. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Various | Various | Generally, PAH solubility in water decreases as the number of fused rings increases[12]. They are hydrophobic and persistent due to low water solubility[12]. |

| Alkyl Halides | R-X | Various | Generally insoluble in water but soluble in organic solvents. The attraction between alkyl halide molecules is stronger than their attraction to water[5][7][10]. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid organic compound in various solvents[9][13].

Objective: To determine the concentration (e.g., in mg/mL) of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, hexane, dichloromethane)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or sealed test tubes (e.g., 20 mL)

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Glass syringes with membrane filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. An excess is ensured by observing undissolved solid at the bottom of the vial after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a membrane filter. The filter removes any undissolved microcrystals.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, labeled glass vial.

-

Record the exact weight of the vial with the solution.

-

Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the dried solute is achieved.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final vial weight.

-

The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

-

Visualization of Experimental Workflow

The logical process for determining the solubility class of an unknown organic compound, such as the title compound, can be visualized as a decision-making workflow.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct experimental data for the solubility of this compound is not currently available, a strong predictive assessment can be made based on its chemical structure. It is anticipated to be insoluble in water and highly soluble in nonpolar organic solvents such as dichloromethane, toluene, and ethers, with lower solubility in polar protic solvents like ethanol. For drug development and chemical synthesis applications, precise quantitative data is crucial. The detailed experimental protocol provided in this guide offers a robust method for researchers to determine these values empirically.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pjoes.com [pjoes.com]

- 13. chem.ws [chem.ws]

An In-depth Technical Guide on the Predicted ¹³C NMR Chemical Shifts of 1,5-Dibromo-3-ethyl-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1,5-Dibromo-3-ethyl-2-iodobenzene. Due to the absence of readily available experimental spectral data for this specific molecule, this guide employs established principles of ¹³C NMR spectroscopy, including the additivity of substituent chemical shift (SCS) effects, to forecast the spectral characteristics. This information is valuable for the identification, characterization, and purity assessment of this compound in research and drug development settings.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. The prediction is based on the principle of substituent additivity, using the known chemical shift of benzene (128.5 ppm) as a base value and incorporating the incremental shifts caused by the bromo, iodo, and ethyl substituents. The substituent effects are derived from empirical data for monosubstituted and polysubstituted benzenes.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 125 |

| C2 | 100 |

| C3 | 148 |

| C4 | 135 |

| C5 | 125 |

| C6 | 138 |

| -CH₂- | 30 |

| -CH₃ | 15 |

Disclaimer: These are predicted values and may differ from experimental results.

Methodology for Prediction

The prediction of the ¹³C NMR chemical shifts was performed as follows:

-

Base Value: The chemical shift of an unsubstituted benzene ring (128.5 ppm) was used as the starting point for all aromatic carbons.

-

Substituent Chemical Shift (SCS) Increments: Standard SCS increments for iodo, bromo, and ethyl groups at the ipso, ortho, meta, and para positions were utilized.

-

Additivity Principle: The SCS increments for each substituent relative to each carbon atom on the benzene ring were algebraically added to the base value of benzene to estimate the final chemical shift.

-

Aliphatic Carbons: The chemical shifts for the ethyl group carbons (-CH₂- and -CH₃) were estimated based on typical values for ethyl-substituted aromatic compounds.

The logical relationship for applying the substituent effects to predict the chemical shifts of the aromatic carbons is illustrated in the following diagram.

Caption: Logical workflow for predicting ¹³C NMR chemical shifts.

Standard Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the ¹³C NMR spectrum of a halogenated aromatic compound like this compound.

1. Sample Preparation:

- Dissolve 20-50 mg of the solid compound or 20-50 µL of the liquid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.

- Transfer the solution to a standard 5 mm NMR tube.

- If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

- The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) equipped with a broadband or carbon-observe probe.

- Tune and match the probe for the ¹³C frequency.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

- Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. This provides a spectrum where each unique carbon atom appears as a singlet.

- Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for both aromatic and aliphatic carbons (e.g., 0 to 220 ppm).

- Pulse Width: Use a calibrated 30° or 45° pulse angle to allow for faster repetition rates without saturating the signals.

- Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, leading to more quantitative signal intensities, especially for quaternary carbons.

- Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are typically required.

4. Data Processing:

- Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform of the Free Induction Decay (FID).

- Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

- Integrate the peaks if relative signal intensities are of interest, keeping in mind that in standard ¹³C NMR, integrals are not always directly proportional to the number of carbons due to relaxation effects and the Nuclear Overhauser Effect (NOE).

The general workflow for obtaining experimental ¹³C NMR data is depicted in the diagram below.

Caption: Generalized workflow for acquiring ¹³C NMR spectra.

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a standard protocol for experimental verification. Researchers can use this information to aid in the synthesis, purification, and structural confirmation of this and related compounds.

An In-depth Technical Guide to the Infrared Spectroscopy of 1,5-Dibromo-3-ethyl-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,5-Dibromo-3-ethyl-2-iodobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on the predicted characteristic IR absorption bands based on its molecular structure. It also includes a detailed, generalized experimental protocol for obtaining the IR spectrum of a solid aromatic compound.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is primarily determined by the vibrational modes of its substituted benzene ring and the attached ethyl group. The predicted significant IR absorption bands, their corresponding vibrational modes, and expected wavenumber ranges are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | Weak to Medium | C-H Stretch | Aromatic Ring |

| 2975-2950 | Medium to Strong | Asymmetric C-H Stretch | -CH₃ (Ethyl) |

| 2885-2865 | Medium | Symmetric C-H Stretch | -CH₃ (Ethyl) |

| 2940-2915 | Medium to Strong | Asymmetric C-H Stretch | -CH₂- (Ethyl) |

| 2870-2845 | Medium | Symmetric C-H Stretch | -CH₂- (Ethyl) |

| 1600-1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic Ring |

| 1500-1400 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |

| 1470-1450 | Medium | C-H Bend (Scissoring) | -CH₂- (Ethyl) |

| 1385-1375 | Medium | C-H Bend (Symmetric) | -CH₃ (Ethyl) |

| 900-675 | Strong | C-H Out-of-plane Bend ("oop") | Aromatic Ring |

| Below 1000 | Medium to Strong | C-Br and C-I Stretches | Halogen-Carbon Bonds |

Note: The substitution pattern (1,2,3,5-tetrasubstituted) will influence the exact position and pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[1] The C-Br and C-I stretching vibrations are expected at lower frequencies, often below the standard mid-IR range.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy of a Solid Sample

This section details a standard procedure for obtaining the IR spectrum of a solid organic compound like this compound using the thin solid film or KBr pellet method.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Sample of this compound

-

Potassium bromide (KBr), spectroscopy grade

-

Pellet press

-

Alternatively, for thin film: a volatile solvent (e.g., methylene chloride) and salt plates (e.g., NaCl or KBr)

Procedure 1: KBr Pellet Method

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr.

-

Gently grind the KBr in an agate mortar to a fine powder.

-

Add the sample to the KBr in the mortar and mix thoroughly by grinding until the mixture is a homogeneous, fine powder. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the sample-KBr mixture to the die of a pellet press.

-

Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

Process the spectrum as needed (e.g., baseline correction).

-

Procedure 2: Thin Solid Film Method

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent like methylene chloride.[2][3]

-

Place a drop of the resulting solution onto a clean, dry salt plate (NaCl or KBr).[2][3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2][3]

-

-

Spectral Acquisition:

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Collect a background spectrum with a clean, empty salt plate in the beam path.

-

Acquire the sample spectrum.

-

If the absorption peaks are too intense, the film is too thick. Clean the plate and prepare a new film from a more dilute solution. If the peaks are too weak, add another drop of the solution to the existing film and allow the solvent to evaporate.[3]

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the infrared spectroscopic analysis of a solid organic compound.

Caption: Workflow for FTIR analysis of a solid sample.

References

The Elusive Role of 1,5-Dibromo-3-ethyl-2-iodobenzene in Organic Synthesis: A Review of Available Data

For Immediate Release

Shanghai, China – November 11, 2025 – An in-depth review of scientific literature and chemical databases reveals a significant gap in the available information regarding the potential applications of 1,5-Dibromo-3-ethyl-2-iodobenzene in organic synthesis. This comprehensive analysis, aimed at researchers, scientists, and drug development professionals, found no specific documented experimental protocols, quantitative data, or established synthetic pathways directly involving this compound.

While the precise utility of this compound remains undocumented, the study of similarly structured polyhalogenated aromatic compounds provides a predictive framework for its potential reactivity and applications. Halogenated benzenes are crucial building blocks in organic chemistry, serving as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of bromine and iodine atoms on the benzene ring, coupled with an ethyl group, suggests a potential for regioselective functionalization through various cross-coupling reactions.

General Reactivity of Polyhalogenated Benzenes

Polyhalogenated benzenes, particularly those containing both bromine and iodine, are highly valued for their differential reactivity. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, compared to the more stable carbon-bromine bond. This reactivity difference allows for sequential, site-selective introduction of different substituents.

For instance, related compounds like 1,3-dibromo-5-iodobenzene are utilized in synthetic pathways where the iodine can be selectively replaced, followed by a subsequent reaction at one of the bromine positions.[1][2] The synthesis of such compounds often involves multi-step procedures starting from readily available precursors, such as the diazotization of corresponding anilines.[1][3]

Potential Synthetic Pathways and Logical Relationships

Based on the general principles of organic synthesis, a logical workflow for the potential utilization of a hypothetical compound like this compound can be conceptualized. The distinct electronic and steric environments of the three halogen atoms would likely dictate the regioselectivity of subsequent transformations.

Below is a generalized workflow illustrating the potential sequential functionalization of a trihalogenated benzene derivative.

Caption: Hypothetical workflow for the sequential functionalization of this compound.

Conclusion

The absence of specific literature on this compound underscores a potential area for novel research in synthetic methodology. The development of a synthetic route to this compound and the exploration of its reactivity could unveil new pathways for the construction of complex, multi-substituted aromatic systems. Researchers are encouraged to investigate this and similar unexplored halogenated scaffolds to expand the toolbox of modern organic synthesis. Further studies are warranted to isolate or synthesize this compound and characterize its physical, chemical, and spectroscopic properties to pave the way for its potential applications.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 1,5-Dibromo-3-ethyl-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 1,5-dibromo-3-ethyl-2-iodobenzene. The protocol is designed to selectively couple an aryl or heteroaryl boronic acid at the most reactive C-I bond, leaving the C-Br bonds intact for potential subsequent cross-coupling reactions. This allows for the stepwise and controlled synthesis of complex, polysubstituted aromatic compounds, a crucial strategy in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][2][3] In the case of polyhalogenated substrates, the inherent difference in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve regioselective transformations.[4][5] The protocol outlined below is based on established methodologies for the selective coupling of aryl iodides in the presence of aryl bromides.[4][5]

Reaction Principle

The regioselectivity of the Suzuki coupling on this compound is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to the Pd(0) catalyst, which is generally the rate-determining step of the catalytic cycle.[4][5] By carefully selecting the catalyst, ligand, and reaction conditions, the reaction can be stopped after the initial selective coupling at the iodine-bearing carbon.

Experimental Workflow

The following diagram illustrates the general workflow for the regioselective Suzuki coupling experiment.

Caption: A flowchart outlining the key steps of the experimental procedure.

Detailed Experimental Protocol

This protocol provides a general procedure that may require optimization depending on the specific boronic acid used.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

-

Reaction:

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

-

Workup:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-coupled product.

-

-

Analysis:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][6]

Caption: A simplified representation of the key steps in the Suzuki coupling catalytic cycle.

Data Presentation

The following tables provide a template for summarizing the results of the regioselective Suzuki coupling experiments.

Table 1: Reaction Conditions and Yields

| Entry | Boronic Acid (Ar'-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |

| 1 | Phenylboronic acid | 2 | 4 | K₂CO₃ | Dioxane/H₂O | 80 | 2 | |

| 2 | 4-Methoxyphenylboronic acid | 2 | 4 | K₂CO₃ | Dioxane/H₂O | 80 | 3 | |

| 3 | 3-Thienylboronic acid | 2 | 4 | K₂CO₃ | Dioxane/H₂O | 80 | 2.5 | |

| 4 | ... | ... | ... | ... | ... | ... | ... |

¹ Isolated yield after column chromatography.

Table 2: Regioselectivity of the Coupling Reaction

| Entry | Boronic Acid (Ar'-B(OH)₂) | Mono-iodocoupled Product (%) | Mono-bromocoupled Product (%) | Di-coupled Product (%) |

| 1 | Phenylboronic acid | >95 | <5 | <1 |

| 2 | 4-Methoxyphenylboronic acid | >95 | <5 | <1 |

| 3 | 3-Thienylboronic acid | >95 | <5 | <1 |

| 4 | ... |

Regioselectivity determined by ¹H NMR or GC-MS analysis of the crude reaction mixture.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the catalyst loading to 3-5 mol%. Alternatively, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) in combination with a stronger base (e.g., K₃PO₄), may be beneficial.[7][8]

-

Poor Regioselectivity: If significant amounts of the bromocoupled or di-coupled products are observed, reducing the reaction temperature or time may improve selectivity. Using a milder base could also be explored.

-

Dehalogenation: The presence of a dehalogenated byproduct (where the iodine is replaced by hydrogen) can sometimes occur. Ensuring a thoroughly deoxygenated reaction mixture and using high-purity reagents can help minimize this side reaction.

By following this detailed protocol and considering the optimization strategies, researchers can effectively perform the regioselective Suzuki coupling of this compound to generate valuable building blocks for drug discovery and materials science applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Selective Heck Coupling of 1,5-Dibromo-3-ethyl-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective Heck coupling reaction of 1,5-Dibromo-3-ethyl-2-iodobenzene. The inherent reactivity differences among aryl halides, where the carbon-iodine bond is significantly more reactive than carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, allows for a highly selective transformation. This protocol is designed to favor the vinylation at the 2-position (C-I bond) while leaving the bromo substituents at the 1- and 5-positions intact for potential subsequent functionalization.

Key Reaction Parameters for Heck Coupling of Aryl Halides

The success of a Heck coupling reaction is dependent on the careful selection of several key parameters. The following table summarizes typical conditions reported in the literature for the Heck reaction of aryl halides, which form the basis for the recommended protocol for this compound.

| Parameter | Common Reagents/Conditions | Typical Concentration/Amount | Notes |

| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂)[1][2], Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness. It is reduced in situ to the active Pd(0) species. |

| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Buchwald or Herrmann-type phosphine ligands | 1-2 equivalents relative to Palladium | The choice of ligand is crucial, especially for sterically hindered substrates. Bulky, electron-rich phosphines can enhance catalytic activity. |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃)[1], Sodium acetate (NaOAc) | 1.5-3 equivalents | An organic or inorganic base is required to neutralize the hydrogen halide formed during the catalytic cycle.[3] |

| Solvent | N,N-Dimethylformamide (DMF)[1], Acetonitrile (MeCN), Toluene, 1,4-Dioxane | Anhydrous | Polar aprotic solvents like DMF are commonly used and often give good results. |